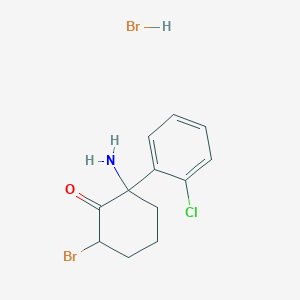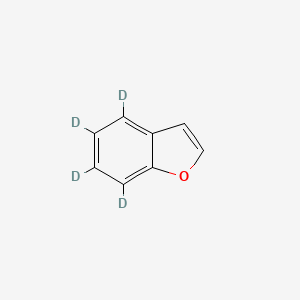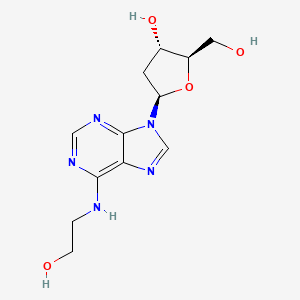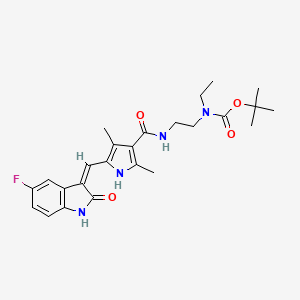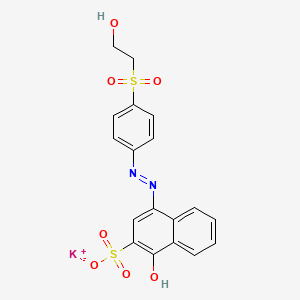
ent-Florfenicol Amine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“ent-Florfenicol Amine-d3” is the deuterium labeled Florfenicol amine . Florfenicol amine is a metabolite of Florfenicol . Florfenicol, a veterinary antibiotic, can be used in aquaculture to control susceptible bacterial diseases .
Synthesis Analysis
Florfenicol is a fluorinated derivative of thiamphenicol . It inhibits bacterial protein synthesis by binding to ribosome 50S and 70S subunits .Molecular Structure Analysis
The molecular formula of “ent-Florfenicol Amine-d3” is C10H11D3FNO3S . The molecular weight is 250.3 .Chemical Reactions Analysis
Florfenicol amine is a metabolite of Florfenicol . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis
The physical state of “ent-Florfenicol Amine-d3” is solid . It should be stored at 4° C . The melting point is between 153-155° C .科学的研究の応用
Detection and Quantification Methods
Development of Analytical Methods for Residue Analysis : Studies have developed and validated analytical methods for the detection and quantification of florfenicol (FF) and its metabolite florfenicol amine (FFA) in animal tissues. These methods include high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and enzyme-linked immunosorbent assay (ELISA), demonstrating their applicability in ensuring food safety and compliance with regulatory standards (Filazi et al., 2014); (Imran et al., 2017); (Sin, Ho, & Wong, 2015).
Pharmacokinetics and Residue Depletion Studies : Pharmacokinetic studies and residue depletion analyses have been conducted in various species, including fish and poultry, to understand the behavior of FF and FFA following administration. These studies are crucial for determining safe withdrawal periods to ensure that animal-derived food products meet safety standards (Wrzesinski et al., 2006); (Wu et al., 2008).
Impact on Aquatic and Terrestrial Animals
Genotoxicity Studies : Research on the genotoxic effects of florfenicol and oxytetracycline on aquatic species indicates potential risks associated with the use of antibiotics in aquaculture. Such studies highlight the importance of monitoring antibiotic use to prevent environmental contamination and ensure the safety of aquatic ecosystems (Botelho et al., 2015).
Behavior of Residues in Agricultural Soils : Investigations into the degradation behavior of FF and FFA in agricultural soils provide insights into the environmental impact of veterinary antibiotics. Understanding how these compounds degrade and persist in soils is essential for assessing their ecological risks and developing guidelines for their use in agriculture (Xu et al., 2015).
Safety And Hazards
将来の方向性
特性
CAS番号 |
1217625-88-1 |
|---|---|
製品名 |
ent-Florfenicol Amine-d3 |
分子式 |
C₁₀H₁₁D₃FNO₃S |
分子量 |
250.3 |
同義語 |
(αS)-α-[(1R)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol-d3 ; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)
![methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1146887.png)
